2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid

PROTAC BRD9 lenalidomide

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (CAS 2103656-92-2), also known as Lenalidomide-4'-C1-acid, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand. This compound serves as a fundamental building block for Proteolysis-Targeting Chimeras (PROTACs), integrating the CRBN-recruiting lenalidomide core with a short, one-carbon acetic acid linker handle suitable for direct amide conjugation to target-protein ligands.

Molecular Formula C15H15N3O5
Molecular Weight 317.301
CAS No. 2103656-92-2
Cat. No. B2747880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid
CAS2103656-92-2
Molecular FormulaC15H15N3O5
Molecular Weight317.301
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC(=O)O
InChIInChI=1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22)
InChIKeyAPXBGFJKKWENNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (CAS 2103656-92-2): A Core Cereblon Ligand Building Block for PROTAC Design


2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (CAS 2103656-92-2), also known as Lenalidomide-4'-C1-acid, is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand . This compound serves as a fundamental building block for Proteolysis-Targeting Chimeras (PROTACs), integrating the CRBN-recruiting lenalidomide core with a short, one-carbon acetic acid linker handle suitable for direct amide conjugation to target-protein ligands . It is categorized as an E3 ligase ligand-linker conjugate, providing a minimal spacer that can influence the ternary complex formation and degradation efficiency of the final PROTAC entity .

Why PROTAC Linker Selection Cannot Be Generic: The Functional Case for Lenalidomide-C1-acid (CAS 2103656-92-2)


In PROTAC design, the structure and length of the linker are critical variables that directly modulate ternary complex stability and target ubiquitination efficiency, making functionalized E3 ligand building blocks non-interchangeable . The use of a specific E3 ligand backbone (lenalidomide vs. pomalidomide) induces distinct neosubstrate degradation selectivity, and the attachment point and spacer length (C1 vs. C2/C3) can alter the spatial orientation of the E3 ligase relative to the target protein, potentially shifting degradation potency by several orders of magnitude or leading to a complete loss of activity [1]. The observed superiority of lenalidomide-based PROTACs over pomalidomide-based PROTACs in certain targets, such as BRD9, underscores the performance risks of substituting one CRBN-recruiting ligand core for another [1].

Quantitative Differentiation Evidence for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (2103656-92-2)


Lenalidomide Core Outperforms Pomalidomide Core in BRD9 Degrader Context

In a direct comparison of CRBN-recruiting E3 ligands for PROTACs targeting BRD9, a lenalidomide-based PROTAC demonstrated superior overall performance compared to a pomalidomide-based analogue [1]. This finding supports the selection of the lenalidomide core present in CAS 2103656-92-2 over pomalidomide-derived alternatives for certain degradation targets. A similar class-level advantage was observed in BET-targeting PROTACs, where lenalidomide-based degraders achieved effective BET protein degradation and cancer cell proliferation inhibition [1].

PROTAC BRD9 lenalidomide cereblon

High Chemical Purity Baseline for Reproducible PROTAC Assembly

The commercial standard for this compound is a minimum purity of 98%, as specified by leading suppliers, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This high purity baseline is essential for minimizing side reactions during the final amide coupling step with expensive target-protein ligands, thereby maximizing the yield and integrity of the final PROTAC molecule. Alternate building blocks supplied at lower purities (e.g., 95% or 97%) introduce a higher burden of byproduct formation and purification challenges .

Chemical Purity PROTAC synthesis quality control

Advantage of the Free Carboxylic Acid Handle for Direct Conjugation

The compound's terminal carboxylic acid group enables direct, one-step amide bond formation with amine-containing target-protein ligands using standard coupling reagents (e.g., HATU, EDCI), as demonstrated in general PROTAC synthesis protocols [1]. This contrasts with protected-acid variants (e.g., tert-butyl ester forms) or alcohol-terminated linkers, which require an additional deprotection or activation step prior to conjugation. For procurement, this functional handle reduces the number of synthetic steps and minimizes overall yield loss when assembling the final heterobifunctional degrader.

Amide coupling PROTAC linker synthetic accessibility

Prime Application Scenarios for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (2103656-92-2) in Degrader Research


BRD9 and BET Family Bromodomain-Targeting PROTAC Synthesis

This lenalidomide-C1-acid building block is the preferred starting point for PROTAC projects targeting BRD9 and other BET bromodomain proteins, where a lenalidomide core has demonstrated superior performance to a pomalidomide core [1]. The free carboxylic acid is directly coupled to an amine-functionalized BET ligand to generate degrader candidates for subsequent evaluation in cancer cell lines.

Systematic Linker Length-Activity Relationship (LAR) Studies

As the shortest alkyl-acid linker in the lenalidomide series (C1), compound 2103656-92-2 is a critical component for head-to-head comparator studies against its C2 and C3 counterparts. By procuring this minimal spacer variant, researchers can systematically map the impact of linker length on ternary complex formation, target ubiquitination efficiency, and in vitro potency, establishing a quantitative structure-activity relationship for their specific target of interest .

High-Purity Pilot Library Synthesis for Lead Optimization

When synthesizing libraries of PROTAC candidates for lead optimization, starting material purity directly impacts the success rate and purity of final compounds. The 98% purity standard of this building block, supported by rigorous QC documentation (NMR, HPLC, GC) , ensures reproducible conjugation chemistry and minimizes the need for extensive final-product purification, accelerating the Design-Make-Test cycle.

Kinase Degrader Assembly via Direct Amide Conjugation

For projects targeting kinases, a common strategy is to conjugate a CRBN ligand to a kinase inhibitor. This building block's free acid handle allows for straightforward, one-step amide coupling to amine-derivatized kinase ligands under mild conditions (e.g., HATU/DIPEA), as exemplified in patent literature for Aurora A kinase degraders [2]. This streamlined workflow is ideal for procuring a core reagent that accelerates the generation of multiple kinase-targeting PROTAC candidates.

Quote Request

Request a Quote for 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.